molecular formula C7H14O2 B12827492 (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol

(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol

Cat. No.: B12827492
M. Wt: 130.18 g/mol
InChI Key: JGVOYNDMSZTGRV-UHFFFAOYSA-N
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Description

(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is an organic compound featuring a cyclopropane ring substituted with two methyl groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 1,2-dimethylcyclopropane with formaldehyde under acidic conditions to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dimethylcyclopropane-1,2-diyl)dimethanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    1,2-Dimethylcyclopropane: A cyclopropane ring with two methyl groups.

    Cyclopentane: A five-membered cycloalkane.

    Methylcyclobutane: A four-membered cycloalkane with a methyl group.

Uniqueness

(1,2-Dimethylcyclopropane-1,2-diyl)dimethanol is unique due to the presence of both methyl and hydroxyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

[2-(hydroxymethyl)-1,2-dimethylcyclopropyl]methanol

InChI

InChI=1S/C7H14O2/c1-6(4-8)3-7(6,2)5-9/h8-9H,3-5H2,1-2H3

InChI Key

JGVOYNDMSZTGRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)CO)CO

Origin of Product

United States

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